molecular formula C20H24N2O6S B7717949 N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

Cat. No. B7717949
M. Wt: 420.5 g/mol
InChI Key: ZGEKFEIJTHXMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MBC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MBC-11 is a member of the class of benzyl ethers and is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme.

Mechanism of Action

N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This prevents PP2A from dephosphorylating its target proteins, leading to the accumulation of phosphorylated proteins and ultimately cell death. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to be highly selective for cancer cells, sparing normal cells from its cytotoxic effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its selectivity for cancer cells, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is the development of more potent and selective PP2A inhibitors based on the structure of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. Another direction is the investigation of the mechanism of action of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in cancer cells, which may lead to the identification of new targets for cancer therapy. Additionally, the combination of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide with other cancer drugs may lead to the development of more effective cancer treatments. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in animal models may lead to the development of more effective dosing strategies for clinical use.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 4-methoxybenzyl bromide with 4-(morpholinosulfonyl)phenol in the presence of sodium hydride and acetone. The reaction yields the desired product, N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, which can be purified by column chromatography. The chemical structure of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is shown in Figure 1.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in cancer research. PP2A is a tumor suppressor protein that is frequently downregulated in cancer cells, making it an attractive target for cancer therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to selectively inhibit the activity of PP2A in cancer cells, leading to cell death and tumor regression. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-4-2-16(3-5-17)14-21-20(23)15-28-18-6-8-19(9-7-18)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEKFEIJTHXMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-benzyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

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